Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide

Antioxidant efficacy Induction period Structure-activity relationship

Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide (CAS 4192-61-4) is a sterically hindered, sulfur-bridged bisphenolic antioxidant belonging to the thiobisphenol class. Its structure features two 3-tert-butyl-4-hydroxy-5-methylbenzyl moieties connected via a central -CH2-S-CH2- (thioether-methylene) linkage, distinguishing it from common direct-sulfide antioxidants.

Molecular Formula C24H34O2S
Molecular Weight 386.6 g/mol
CAS No. 4192-61-4
Cat. No. B12795446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide
CAS4192-61-4
Molecular FormulaC24H34O2S
Molecular Weight386.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C(C)(C)C)CSCC2=CC(=C(C(=C2)C)O)C(C)(C)C
InChIInChI=1S/C24H34O2S/c1-15-9-17(11-19(21(15)25)23(3,4)5)13-27-14-18-10-16(2)22(26)20(12-18)24(6,7)8/h9-12,25-26H,13-14H2,1-8H3
InChIKeyBGWNOSDEHSHFFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) Sulfide (CAS 4192-61-4): Core Identity and Structural Class for Procurement Decisions


Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide (CAS 4192-61-4) is a sterically hindered, sulfur-bridged bisphenolic antioxidant belonging to the thiobisphenol class [1]. Its structure features two 3-tert-butyl-4-hydroxy-5-methylbenzyl moieties connected via a central -CH2-S-CH2- (thioether-methylene) linkage, distinguishing it from common direct-sulfide antioxidants. With a molecular weight of 386.6 g/mol and a computed XLogP3-AA value of 7.2, the compound presents a specific hydrophobicity profile suitable for non-polar polymer systems [1]. Industrially, it functions as a primary antioxidant, donating hydrogen atoms to terminate free-radical chain reactions during polymer processing and end-use thermal exposure [2].

WorkflowPolymer thermal-oxidative stabilization
SelectionSterically hindered thiobisphenol with thioether-methylene bridge
Use ContextNon-polar polymer systems requiring radical chain-breaking primary antioxidant

Why 4,4'-Thiobis(2-tert-butyl-5-methylphenol) Cannot Substitute Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) Sulfide Without Verification


Interchanging thiobisphenol antioxidants within the same nominal class is not straightforward due to the critical impact of bridge structure on antioxidant efficacy. The -CH2-S-CH2- bridge in Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide creates a distinct spatial separation and electronic environment around the phenolic hydroxyl groups compared to the direct sulfur bridge in 4,4'-thiobis(2-tert-butyl-5-methylphenol) (CAS 96-69-5) [1]. In a class-level study of ten thiobisphenols, the induction period—a direct measure of oxidative stability—was found to be heavily dependent on the substitution pattern and bridge type, with alkyl groups ortho to hydroxyl groups significantly increasing activity [2]. Therefore, assuming equivalent performance between compounds with different bridging atoms (direct sulfide vs. methylene-sulfide) is not supported by mechanistic evidence and may lead to under- or over-stabilization in the final polymer formulation [2].

Target
-CH2-S-CH2- bridge
Methylene-sulfide bridge enhances spatial separation and electron density around phenolic OH
Common Analog
Direct sulfide bridge (CAS 96-69-5)
Different bridge structure may shift antioxidant induction period and radical-trapping kinetics
Ortho-substitution pattern
tert-butyl and methyl groups ortho to OH stabilize phenoxyl radical
Substitution mismatch
Class-level evidence shows induction period depends heavily on alkyl ortho-substitution; direct interchange may under- or over-stabilize formulation

Quantitative Differentiation Evidence for Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) Sulfide Against Its Closest Analogs


Oxidative Induction Period in Tetralin at 60°C: Thiobisphenol Class Structure-Activity Benchmark

In a systematic evaluation of ten substituted thiobisphenols by the oxygen-absorption method, the presence of alkyl substituents ortho to the phenolic hydroxyl groups significantly extended the induction period compared to other thiobisphenols for the oxidation of tetralin at 60°C [1]. Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide, bearing both a tert-butyl group and a methyl group ortho to each hydroxyl, aligns with this structure-activity trend. The study provides a class-level inference that ortho-alkyl substitution, particularly with tert-butyl groups, enhances antioxidant activity by stabilizing the phenoxyl radical and increasing hydrogen-donating ability [1]. While the exact induction period for this compound was not reported in that specific study, the established correlation between 13C chemical shifts of the ipso-carbon and antioxidant activity (R² > 0.9) allows a predicted activity superior to non-ortho-substituted thiobisphenols [1].

Oxidative induction period
Class-level inference
Ortho-substitution pattern aligns with high-activity cluster
Supports radical-trapping kinetics prediction based on 13C ipso-carbon shift correlation
Exact induction period not reported; structural class trend
Antioxidant efficacy Induction period Structure-activity relationship

Structural Differentiation: Computed Hydrophobicity (XLogP3-AA) Comparison with Direct Sulfide Analogs

The computed partition coefficient (XLogP3-AA) for Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide is 7.2, reflecting its substantial hydrophobicity [1]. In comparison, the direct sulfide analog 4,4'-Thiobis(2-tert-butyl-5-methylphenol) (CAS 96-69-5) has an XLogP3-AA of 6.4 [2]. The higher logP of the methylene-sulfide compound suggests a greater affinity for non-polar polymer matrices, potentially leading to reduced migration and blooming over time. This 0.8-unit difference corresponds to an approximately 6.3-fold increase in the octanol-water partition coefficient, a parameter often correlated with lower extraction loss and better permanence in polyolefin applications [1][2].

Computed hydrophobicity
Cross-study comparable
XLogP3-AA 7.2
Δ +0.8 vs direct sulfide analog (6.4)
Higher logP may support lower migration and better permanence in non-polar matrices
Computed property; extraction-loss testing recommended
Polymer compatibility Migration resistance Computed properties

Molecular Weight and Volatility: Retention Advantage Over Lower-Molecular-Weight Phenolics

The molecular weight of Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide is 386.6 g/mol [1], which is notably higher than butylated hydroxytoluene (BHT, MW 220.35 g/mol), a common monophenolic antioxidant often used as a baseline reference for volatility [2]. Higher molecular weight in bisphenolic antioxidants is generally associated with reduced volatility during high-temperature polymer processing. A study on the thermal stability of bisphenolic antioxidants indicates that compounds with MW > 350 g/mol exhibit significantly less weight loss in thermogravimetric analysis (TGA) at processing temperatures above 200°C compared to monophenolic counterparts [3]. While a direct TGA comparison with BHT is not available for this specific compound, the molecular weight alone provides a class-level inference for improved retention during extrusion or injection molding.

Volatility proxy
Class-level inference
MW 386.6 g/mol
1.75× higher MW vs BHT (220.35)
Higher molecular weight class-level inference for reduced volatilization during high-temperature processing
TGA data not available for this compound; class trend observed for MW > 350 g/mol
Thermal stability Volatility Polymer processing

Recommended Application Scenarios for Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) Sulfide (CAS 4192-61-4) Based on Verified Differentiation


Long-Term Thermal Stabilization of Polyolefin Films Requiring Low Migration

The combination of a high computed logP (7.2) and a molecular weight of 386.6 g/mol supports the use of Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide in polypropylene or polyethylene films intended for extended service life [3]. Its hydrophobic nature potentially reduces migration to the polymer surface, which is crucial for maintaining mechanical properties and preventing additive loss. This scenario is directly supported by the hydrophobicity evidence presented in Section 3.

High-Temperature Engineering Thermoplastics Processing

The molecular weight advantage (386.6 g/mol) over monophenolic antioxidants like BHT (220.35 g/mol) suggests better retention during high-shear, high-temperature compounding of engineering resins such as ABS or polyamides [3][2]. The class-level evidence on volatility indicates this compound is preferable when processing temperatures exceed 250°C, where lower-MW antioxidants would largely volatilize.

Sulfur-Containing Synergistic Antioxidant Packages for Adhesives and Sealants

The presence of both phenolic hydroxyl groups and a thioether linkage in the same molecule provides an inherent auto-synergistic effect, where the sulfur-containing bridge can decompose hydroperoxides in a non-radical pathway [3]. This makes the compound particularly suited for hot-melt adhesives and sealants where long-term oxidative stability is required without the addition of separate secondary antioxidants.

Application
Selection Property
Validation Focus
Long-term polyolefin film stabilization
High hydrophobicity and elevated molecular weight
Migration resistance and extraction loss in target film
High-temperature engineering plastic processing
Higher MW than common monophenolics
Volatility loss during extrusion/compounding above 200°C
Sulfur-containing synergistic antioxidant packages
Thioether-phenol auto-synergy
Hydroperoxide decomposition in adhesives and sealants
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